1-(But-2-YN-1-YL)cyclobutane-1-carbaldehyde
CAS No.:
Cat. No.: VC17797129
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12O |
|---|---|
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 1-but-2-ynylcyclobutane-1-carbaldehyde |
| Standard InChI | InChI=1S/C9H12O/c1-2-3-5-9(8-10)6-4-7-9/h8H,4-7H2,1H3 |
| Standard InChI Key | XBZYBGWLTGBMGL-UHFFFAOYSA-N |
| Canonical SMILES | CC#CCC1(CCC1)C=O |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 1-(But-2-YN-1-YL)cyclobutane-1-carbaldehyde combines a cyclobutane ring with two distinct functional groups: an aldehyde (-CHO) at position 1 and a but-2-yne (-C≡C-CH₂-CH₃) side chain at the same carbon. This arrangement introduces significant steric strain due to the puckered conformation of the cyclobutane ring, which deviates from ideal tetrahedral angles .
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 1-but-2-ynylcyclobutane-1-carbaldehyde |
| SMILES Notation | CC#CCC1(CCC1)C=O |
| InChIKey | XBZYBGWLTGBMGL-UHFFFAOYSA-N |
| PubChem CID | 20565124 |
The compound’s strained cyclobutane ring (bond angles ~88°) and planar aldehyde group create electronic asymmetry, enhancing its reactivity in nucleophilic additions and cycloadditions .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 1-(But-2-YN-1-YL)cyclobutane-1-carbaldehyde typically involves a multi-step approach:
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Cyclobutanone Alkynylation: Cyclobutanone reacts with but-2-ynylmagnesium bromide in anhydrous tetrahydrofuran (THF) at -78°C to form 1-(but-2-ynyl)cyclobutanol.
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Oxidation to Aldehyde: The alcohol intermediate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, yielding the target aldehyde.
Key Reaction Conditions
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Temperature: -78°C (Grignard step), 25°C (oxidation)
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Solvents: THF (Step 1), CH₂Cl₂ (Step 2)
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Yield: ~40–60% (optimized conditions).
Challenges and Optimizations
The steric hindrance of the cyclobutane ring often leads to side reactions, such as over-oxidation or alkyne polymerization. Strategies to mitigate these include:
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Slow addition of Grignard reagents to control exothermicity.
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Use of milder oxidizing agents like Dess-Martin periodinane to preserve the alkyne group.
Chemical Reactivity and Functional Transformations
The compound’s reactivity is dominated by its aldehyde and alkyne moieties:
Aldehyde-Driven Reactions
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Nucleophilic Addition: Reacts with amines (e.g., hydroxylamine) to form imines or hydrazones.
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Oxidation: Converts to 1-(but-2-ynyl)cyclobutane-1-carboxylic acid using KMnO₄ in acidic conditions.
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Reduction: Sodium borohydride reduces the aldehyde to 1-(but-2-ynyl)cyclobutane-1-methanol.
Alkyne-Driven Reactions
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Click Chemistry: Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
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Cycloadditions: Acts as a dienophile in Diels-Alder reactions with conjugated dienes.
Representative Reaction Table
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Aldehyde Oxidation | KMnO₄, H₂SO₄, 0°C | Cyclobutane-carboxylic acid |
| Alkyne Cycloaddition | Azide, CuSO₄, sodium ascorbate | 1,2,3-Triazole derivative |
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor to bioactive molecules, particularly in kinase inhibitor development. For example, its alkyne group enables modular derivatization via click chemistry, facilitating rapid library synthesis for high-throughput screening.
Materials Science
In polymer chemistry, the strained cyclobutane ring enhances thermal stability when incorporated into polyesters or polyamides. Hybrid materials synthesized from this compound exhibit improved mechanical strength compared to linear analogs.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Difference | Reactivity/Application |
|---|---|---|
| 1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde | Alkyne at position 3 | Lower strain, slower cycloadditions |
| 1-(Prop-2-yn-1-yl)cyclooctane-1-carbaldehyde | Larger 8-membered ring | Reduced ring strain, higher stability |
The but-2-yne isomer’s proximity to the aldehyde group in 1-(But-2-YN-1-YL)cyclobutane-1-carbaldehyde enables unique tandem reactions unavailable in analogs .
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